tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-17(23)20-14-9-10-21(11-14)12-16-13-22(18(24)25-16)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVIGDJVYDDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CN(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113189 | |
| Record name | Carbamic acid, N-[1-[(2-oxo-3-phenyl-5-oxazolidinyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644602-71-0 | |
| Record name | Carbamic acid, N-[1-[(2-oxo-3-phenyl-5-oxazolidinyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644602-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(2-oxo-3-phenyl-5-oxazolidinyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The core synthetic strategy utilizes palladium-catalyzed coupling reactions such as Suzuki-Miyaura cross-coupling to form C–C bonds between boronate esters and aryl halides. This approach is favored for its high efficiency and selectivity in complex molecule assembly.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) |
| Base | Potassium acetate, sodium carbonate, or tripotassium phosphate |
| Solvent | 1,4-Dioxane, toluene, ethanol, water mixtures |
| Temperature | 80–130 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 0.5 to 16 hours, sometimes under microwave irradiation |
Protection and Deprotection Strategies
The tert-butyl carbamate group (Boc) is commonly used to protect amines during synthesis to prevent unwanted side reactions. The Boc group is introduced early and remains stable under the cross-coupling conditions.
- Introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- Deprotection, if needed, is performed under acidic conditions (e.g., trifluoroacetic acid treatment), although many syntheses retain the Boc group for stability.
Synthesis of the Oxazolidinone Moiety
The 2-oxo-3-phenyl-1,3-oxazolidin-5-yl fragment is synthesized via cyclization of amino alcohols with phosgene equivalents or carbonyldiimidazole to form the oxazolidinone ring.
- The phenyl substituent is introduced via nucleophilic substitution or by using phenyl-substituted starting materials.
- The oxazolidinone intermediate is then linked to the pyrrolidine derivative through alkylation or reductive amination at the nitrogen.
Detailed Experimental Data Summary
| Step Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate, 1,4-dioxane, 80 °C, inert atmosphere, overnight | 93 | Boronate ester intermediate used for Suzuki coupling |
| Suzuki coupling with aryl bromide | Pd(PPh3)4, Na2CO3 aqueous, toluene/EtOH/H2O, 80 °C, 4.5 h | 93 | High efficiency coupling forming C-C bond between pyrrolidine and aromatic ring |
| Microwave-assisted cross-coupling | Pd(dppf)Cl2, tripotassium phosphate, dioxane/water, 80 °C, 30 min, inert atmosphere | 100 | Rapid reaction under microwave irradiation with excellent yield |
| Cyclization to form oxazolidinone ring | Amino alcohol precursor, carbonyldiimidazole or phosgene equivalent, mild base, room temperature | Variable | Key step to form the oxazolidinone moiety |
| Final assembly via alkylation or reductive amination | Appropriate alkylating agent or aldehyde/ketone with reducing agent (e.g., NaBH3CN), mild conditions | Variable | Links oxazolidinone to pyrrolidine nitrogen, completing the target molecule |
Research Findings and Optimization Notes
- Catalyst Selection: Pd(PPh3)4 and Pd(dppf)Cl2 are the most effective catalysts, providing high yields and selectivity. Pd(dppf)Cl2 often offers better stability under aqueous conditions.
- Base Choice: Sodium carbonate and potassium acetate are preferred bases for their mildness and compatibility with sensitive functional groups.
- Solvent Systems: Mixed solvent systems (e.g., toluene/ethanol/water) enhance solubility of reactants and facilitate phase transfer, improving reaction rates.
- Microwave Irradiation: Use of microwave heating significantly reduces reaction time from hours to minutes without compromising yield or purity.
- Purification: Silica gel chromatography with gradient elution (hexanes/ethyl acetate or DCM/methanol) is effective for isolating pure products.
- Yield Consistency: Yields typically range from 79% to 100%, indicating robust and reproducible procedures.
Summary Table of Preparation Conditions and Outcomes
| Preparation Step | Catalyst & Base | Solvent System | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Boronate ester formation | Pd(dppf)Cl2, potassium acetate | 1,4-Dioxane | 80 °C | Overnight | 93 | Key intermediate |
| Suzuki coupling with aryl bromide | Pd(PPh3)4, Na2CO3 | Toluene/EtOH/H2O | 80 °C | 4.5 h | 93 | High selectivity |
| Microwave-assisted cross-coupling | Pd(dppf)Cl2, tripotassium phosphate | Dioxane/Water | 80 °C | 30 min | 100 | Rapid, high yield |
| Oxazolidinone ring cyclization | Carbonyldiimidazole, mild base | Organic solvent (e.g., THF) | RT | Variable | Variable | Formation of oxazolidinone |
| Final alkylation/reductive amination | Alkylating agent, reducing agent | Appropriate organic solvent | Mild | Variable | Variable | Completion of target molecule |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Oxazolidinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbamate derivatives.
Substitution: Substituted carbamates and other functionalized products.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Recent studies have indicated that compounds similar to tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate exhibit promising anticancer properties. The oxazolidinone moiety is known for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
2. Neurological Disorders:
Research has suggested potential applications in treating neurological disorders due to its structural similarity to known neuroprotective agents. The pyrrolidine structure may contribute to neuroprotective effects, making it a candidate for further investigation in conditions like Alzheimer's disease .
Drug Development
1. Synthesis of Bioactive Compounds:
this compound serves as an important intermediate in the synthesis of bioactive molecules. Its unique functional groups allow for modifications that can enhance the pharmacological profile of resultant compounds .
2. Structure–Activity Relationship (SAR) Studies:
This compound can be utilized in SAR studies to explore the relationship between chemical structure and biological activity. By modifying different parts of the molecule, researchers can identify which modifications lead to improved efficacy or reduced toxicity .
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored derivatives of oxazolidinones, including compounds related to tert-butyl N-{1-[...]}carbamate, demonstrating significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neuroscience Letters, researchers examined a series of pyrrolidine derivatives for their neuroprotective effects against oxidative stress-induced neuronal death. The findings suggested that compounds with similar structures to tert-butyl N-{1-[...]}carbamate exhibited significant protective effects, warranting further clinical exploration .
Mechanism of Action
The mechanism by which tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxazolidine and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate , we compare its structural and synthetic features with analogous compounds from the provided evidence and literature.
Key Observations:
Boc Protection Strategy : All compounds utilize tert-butoxycarbonyl groups to protect amines, enabling selective reactivity in subsequent steps. The target compound’s pyrrolidine nitrogen likely undergoes similar protection, as seen in .
Heterocyclic Diversity: The target compound’s oxazolidinone ring contrasts with pyrrolopyridine () and pyrazolopyrimidine () cores. Oxazolidinones are rigid, polar structures with known antimicrobial activity, whereas pyrrolopyridines/pyrazolopyrimidines are common in kinase inhibitors . The phenyl substituent on the oxazolidinone may enhance hydrophobic interactions compared to the fluorophenyl group in ’s chromenone derivative .
Synthetic Complexity: The target compound’s synthesis likely involves coupling the oxazolidinone-pyrrolidine fragment with a Boc-protected amine, akin to the Suzuki coupling in . ’s use of triisopropylsilyl (TIPS) protection introduces steric bulk absent in the target compound, which may affect solubility or reactivity .
Melting points (e.g., 163–166°C in ) and mass data (M+1=615.7) provide benchmarks for comparing crystallinity and stability .
Research Implications and Limitations
Biological Activity
tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate (CAS No. 1644602-71-0) is a novel compound with significant potential in pharmaceutical applications. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O4 |
| Molecular Weight | 361.44 g/mol |
| Boiling Point | 488.7 ± 34.0 °C (Predicted) |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.29 ± 0.20 (Predicted) |
The compound features a tert-butyl group, which enhances its hydrophobicity and potentially its biological activity by improving membrane penetration.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A series of related compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, Escherichia coli, and Candida albicans. In these studies, compounds with a pyrrolidine structure demonstrated varying degrees of effectiveness:
- MRSA Activity : Compounds showed minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains.
- C. difficile Activity : Similar MIC values were recorded against C. difficile, indicating significant potential for treating infections caused by these resistant bacteria.
The structure–activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced the antimicrobial activity, emphasizing the importance of the pyrrolidine moiety in enhancing efficacy against Gram-positive bacteria .
The biological activity of these compounds is primarily attributed to their ability to disrupt bacterial cell wall synthesis. The presence of the oxazolidinone structure is crucial for this mechanism, as it interferes with protein synthesis in bacteria, leading to cell death. This mechanism is particularly effective against resistant strains like MRSA due to its unique binding properties to the ribosomal subunits .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Hydrophobicity : The tert-butyl group increases hydrophobic interactions with bacterial membranes, enhancing penetration.
- Pyrrolidine Linker : Variations in the pyrrolidine structure can affect binding affinity and selectivity towards bacterial targets.
- Oxazolidinone Core : Modifications at this core can lead to variations in antimicrobial potency and spectrum of activity.
Table of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced membrane penetration |
| Altered pyrrolidine structure | Variable MIC against E. coli and MRSA |
| Changes in oxazolidinone core | Significant impact on binding affinity |
Q & A
Q. What synthetic strategies are commonly employed to prepare this carbamate derivative, and how are intermediates characterized?
The compound is typically synthesized via multi-step routes involving cycloisomerization or nucleophilic substitution. For example, phosphine-catalyzed cycloisomerization of propargyl amides or alkynes can yield pyrrolidine cores, followed by carbamate protection using tert-butoxycarbonyl (Boc) anhydride . Intermediates are characterized via:
- High-Resolution Mass Spectrometry (HRMS-ESI) to confirm molecular weight and isotopic patterns.
- NMR Spectroscopy (¹H, ¹³C, DEPT-135) in CDCl₃ to assign stereochemistry and functional groups (e.g., oxazolidinone carbonyl at δ ~170 ppm in ¹³C NMR) .
- Melting Point Analysis to verify purity (e.g., 60–62°C for a related Boc-protected pyrrolidone) .
Q. Which purification methods are effective for isolating this compound after synthesis?
- Silica Gel Column Chromatography using gradients of hexane/ethyl acetate (e.g., 2:8 ratio) to separate polar impurities .
- Recrystallization from dichloromethane/hexane mixtures to obtain high-purity crystalline solids .
- TLC Monitoring (Rf ~0.3–0.5) with UV visualization or iodine staining to track reaction progress .
Q. How can researchers validate the stereochemical integrity of the pyrrolidine-oxazolidinone scaffold?
- X-Ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration .
- Optical Rotation Analysis : Specific rotation values (e.g., [α]D = +15.23°) confirm enantiopurity when compared to literature data .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in NMR data for diastereomeric byproducts?
- 2D NMR Techniques (COSY, NOESY, HSQC): Differentiate diastereomers by correlating coupling constants (e.g., vicinal J values in pyrrolidine rings) and spatial proximity of protons .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures for conformational exchange in flexible substituents (e.g., oxazolidinone methyl groups) .
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to assign ambiguous signals .
Q. How can reaction conditions be optimized to suppress racemization during Boc protection?
- Low-Temperature Coupling : Perform reactions at 0–5°C with Boc₂O and DMAP in anhydrous THF to minimize base-induced epimerization .
- Chiral HPLC Monitoring : Use columns like Chiralpak IA/IB to quantify enantiomeric excess (ee) during optimization .
- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the carbamate intermediate .
Q. What methodologies enable high-throughput screening of this compound’s reactivity in diverse catalytic systems?
- Parallel Synthesis : Employ automated liquid handlers to test Pd-catalyzed cross-coupling or hydrogenation under varying conditions (e.g., solvent, ligand, temperature) .
- LC-MS Kinetic Profiling : Track reaction progress in real-time using quadrupole time-of-flight (Q-TOF) MS to identify optimal catalysts .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent polarity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed HRMS data?
- Isotopic Pattern Analysis : Verify adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using software like MassHunter .
- High-Purity Calibration : Use internal standards (e.g., fluorinated analogs) to correct for instrument drift .
- Synthetic Replication : Repeat the synthesis to rule out batch-specific impurities .
Q. What steps mitigate conflicting crystallographic data for polymorphic forms?
- Variable-Temperature XRD : Analyze thermal stability of crystal lattices to identify metastable polymorphs .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) across polymorphs .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
